PGF2alpha-EA
Overview
Description
Prostaglandin F2alpha 1-ethanolamide is an N-acylethanolamine compound formed by a condensation of prostaglandin F2alpha and ethanolamine. It is a N-acylethanolamine and a prostaglandins Falpha. It is functionally related to a prostaglandin F2alpha.
Mechanism of Action
Target of Action
Dinoprost ethanolamide primarily targets the Prostaglandin D2 receptor 2 . This receptor plays a crucial role in the regulation of inflammation and pain, and it is involved in various physiological processes .
Mode of Action
Dinoprost ethanolamide interacts with its target receptor as an agonist . This means it binds to the receptor and activates it, triggering a series of biochemical reactions within the cell . The exact nature of these interactions and the resulting changes are still under investigation .
Biochemical Pathways
Upon activation of the Prostaglandin D2 receptor 2, Dinoprost ethanolamide influences several biochemical pathways. These pathways are involved in the regulation of inflammation, pain, and various other physiological processes . The specific pathways affected by Dinoprost ethanolamide and their downstream effects are still being researched .
Pharmacokinetics
It is known that prostaglandins, in general, are widely distributed throughout the body and are extensively metabolized, often on the first pass through the lungs .
Result of Action
The activation of the Prostaglandin D2 receptor 2 by Dinoprost ethanolamide leads to various molecular and cellular effects. For instance, it can stimulate myometrial contractions, similar to those seen during natural labor . This can result in the evacuation of the products of conception from the uterus .
Action Environment
The action, efficacy, and stability of Dinoprost ethanolamide can be influenced by various environmental factors. These can include the physiological state of the individual, the presence of other drugs, and potentially even diet and lifestyle factors . .
Biochemical Analysis
Biochemical Properties
Dinoprost ethanolamide interacts with various enzymes, proteins, and other biomolecules. It is believed to be involved in the regulation of cellular membrane calcium transport and intracellular concentrations of cyclic 3’,5’-adenosine monophosphate
Cellular Effects
The effects of Dinoprost ethanolamide on various types of cells and cellular processes are complex and multifaceted. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of Dinoprost ethanolamide are still being researched.
Molecular Mechanism
The molecular mechanism of action of Dinoprost ethanolamide involves its interactions at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-N-(2-hydroxyethyl)hept-5-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39NO5/c1-2-3-6-9-17(25)12-13-19-18(20(26)16-21(19)27)10-7-4-5-8-11-22(28)23-14-15-24/h4,7,12-13,17-21,24-27H,2-3,5-6,8-11,14-16H2,1H3,(H,23,28)/b7-4-,13-12+/t17-,18+,19+,20-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVCLIRZZCGEMU-WLOFLUCMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)NCCO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)NCCO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
353787-70-9 | |
Record name | Prostamide F2α | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=353787-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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